N-Methyl-3-pyrrolidin-2-ylpyrazin-2-amine dihydrochloride
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Overview
Description
N-Methyl-3-pyrrolidin-2-ylpyrazin-2-amine dihydrochloride is a chemical compound with the molecular formula C9H16Cl2N4. It is a nitrogen-containing heterocyclic compound that includes a pyrrole ring and a pyrazine ring. This compound is primarily used for research purposes and has various applications in scientific research, particularly in the fields of chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-3-pyrrolidin-2-ylpyrazin-2-amine dihydrochloride involves several steps, including cyclization, ring annulation, and cycloaddition. One common method involves the use of 1-phenyl-2-(1H-pyrrol-1-yl)ethanone in a one-pot cascade and metal-free reaction to produce trisubstituted pyrrolo[1,2-a]pyrazines . The reaction conditions typically involve the use of specific reagents and solvents under controlled temperatures and pressures to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar synthetic routes but optimized for higher yields and efficiency. The process may include purification steps such as crystallization, distillation, and chromatography to ensure the compound’s purity and quality.
Chemical Reactions Analysis
Types of Reactions
N-Methyl-3-pyrrolidin-2-ylpyrazin-2-amine dihydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like ammonia. The reaction conditions vary depending on the desired reaction but generally involve controlled temperatures, pressures, and pH levels.
Major Products Formed
The major products formed from these reactions depend on the specific reaction and conditions used. For example, oxidation may produce N-oxide derivatives, while reduction may yield amine derivatives.
Scientific Research Applications
N-Methyl-3-pyrrolidin-2-ylpyrazin-2-amine dihydrochloride has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and antiviral properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-Methyl-3-pyrrolidin-2-ylpyrazin-2-amine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
- Pyrrolo[1,2-a]pyrazine derivatives
- Pyrrolopyrazine derivatives
- Trisubstituted pyrrolo[1,2-a]pyrazines
Uniqueness
N-Methyl-3-pyrrolidin-2-ylpyrazin-2-amine dihydrochloride is unique due to its specific structure and the presence of both pyrrole and pyrazine rings. This unique structure contributes to its distinct chemical and biological properties, making it valuable for various research applications .
Properties
IUPAC Name |
N-methyl-3-pyrrolidin-2-ylpyrazin-2-amine;dihydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N4.2ClH/c1-10-9-8(12-5-6-13-9)7-3-2-4-11-7;;/h5-7,11H,2-4H2,1H3,(H,10,13);2*1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQOOEDOWBYTWER-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NC=CN=C1C2CCCN2.Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16Cl2N4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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